molecular formula C14H16N2S B11870177 2-Ethyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole

2-Ethyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole

Cat. No.: B11870177
M. Wt: 244.36 g/mol
InChI Key: WEYDOZIUTJGVHS-UHFFFAOYSA-N
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Description

2-Ethyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole is a heterocyclic compound that features a thiazole ring fused with a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole typically involves multicomponent reactions that allow for the efficient construction of the thiazole and tetrahydroisoquinoline rings. One common method involves the reaction of 2-ethylthiazole with 1,2,3,4-tetrahydroisoquinoline under specific conditions, such as the presence of a catalyst and controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-Ethyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Ethyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole is unique due to the combination of the thiazole and tetrahydroisoquinoline rings, which imparts distinct chemical and biological properties. This dual-ring structure can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound in drug discovery and other research areas .

Properties

Molecular Formula

C14H16N2S

Molecular Weight

244.36 g/mol

IUPAC Name

2-ethyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)-1,3-thiazole

InChI

InChI=1S/C14H16N2S/c1-2-14-16-13(9-17-14)11-4-3-10-5-6-15-8-12(10)7-11/h3-4,7,9,15H,2,5-6,8H2,1H3

InChI Key

WEYDOZIUTJGVHS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CS1)C2=CC3=C(CCNC3)C=C2

Origin of Product

United States

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